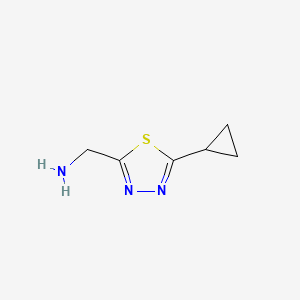

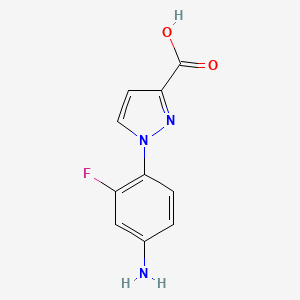

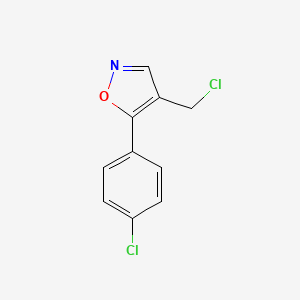

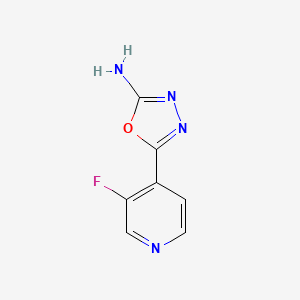

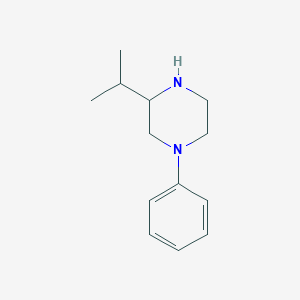

1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

説明

The compound “1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid” is a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and agricultural industries due to their unique physical, chemical, and biological properties .

Synthesis Analysis

While specific synthesis methods for this compound were not found, fluoropyridines can be synthesized using various methods, including coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Fluorinated compounds often have unique properties due to the presence of fluorine, a strong electron-withdrawing substituent .科学的研究の応用

1. Poly(amide-imide) Films

- Application Summary: Poly(amide-imide) (PAI) films are used in various devices in the fields of electronics, microelectronics, and aerospace due to their high mechanical strength, excellent thermal stability, along with outstanding electrical properties and chemical resistance .

- Methods of Application: These PAI films were prepared from pyromellitic dianhydride and four amide-containing diamines . The correlation between thermal expansion behavior and aggregation structures of PAI film was investigated .

- Results: These PAI films exhibited excellent mechanical and thermal properties with tensile strength of 203.7−297.4 MPa and Tg above 407 °C . The results suggested that hydrogen bonding interactions could be maintained even at high temperature, thus resulting in good dimension reversibility of films in multiple heating-cooling cycles .

2. 4-Fluorophenylboronic Acid

- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

- Methods of Application: It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also be used in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .

- Results: The specific results or outcomes of these applications are not provided in the source .

3. Fluorinated Polyimides

- Application Summary: Fluorinated polyimides (FPIs) based on 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene/tetrafluoride benzene (ATPT) and 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] benzene (BATB) were synthesized . These FPIs have been applied in the fields of aerospace, gas separation, microelectronics, and optoelectronics due to their excellent heat resistance, chemical stability, and mechanical property .

- Methods of Application: These FPIs were synthesized via a two-step imidization with diamines and dianhydrides . All of the synthesized FPIs were characterized by FT-IR, 1H-NMR, GPC, XRD, TGA, UV–vis spectroscopy, and moisture uptakes tests .

- Results: All of the FPIs derived from ATPT possessed higher thermal stability with the 10% weight loss ranged from 463 to 508 °C, higher optical transparency with the cutoff wavelengths of 354 –386 nm and lower moisture uptakes in the range of 0.61 –0.72% compared with the one based on BATB .

4. 2-Fluorophenylboronic Acid

- Application Summary: 2-Fluorophenylboronic acid is used as a reactant in various organic synthesis reactions .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes of these applications are not provided in the source .

5. (4-Amino-2-fluorophenyl)boronic Acid

- Application Summary: While specific applications of (4-Amino-2-fluorophenyl)boronic acid are not provided in the source , boronic acids are generally used in organic synthesis, particularly in Suzuki coupling reactions .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes of these applications are not provided in the source .

6. 4-Fluorophenylboronic Acid

- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls . It can also be used as a reactant in Suzuki coupling using microwave and triton B catalyst .

- Methods of Application: The specific methods of application are not provided in the source .

- Results: The specific results or outcomes of these applications are not provided in the source .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-amino-2-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-7-5-6(12)1-2-9(7)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWHRRFQJRQFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)N2C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-amino-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

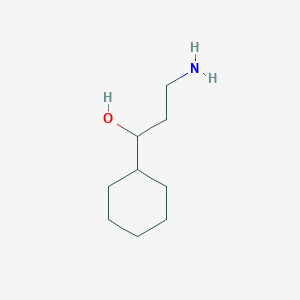

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)

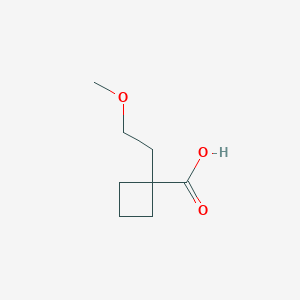

![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)